(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of the benzodioxin family, characterized by a dioxin ring fused to a benzene ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes .
Mode of Action
It is suggested that the compound may interact with its targets, possibly cholinesterases and lipoxygenase enzymes, leading to their inhibition . This could result in changes in the biochemical pathways these enzymes are involved in.
Result of Action
The inhibition of cholinesterases and lipoxygenase enzymes could potentially lead to changes in neurotransmission and inflammatory responses, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with methanamine in the presence of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere at room temperature to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and stability. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxin oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzodioxin compounds .
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an immunomodulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride: Similar structure with a methoxy group at the 8-position.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Contains a similar benzodioxin core but with different functional groups.
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine hydrochloride group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-2,5H,3-4,6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAPQIGVGPWPIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625849 |
Source
|
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31127-40-9 |
Source
|
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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